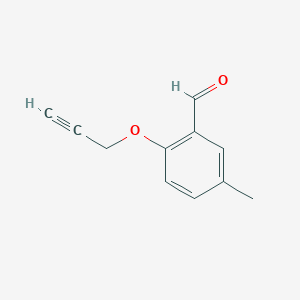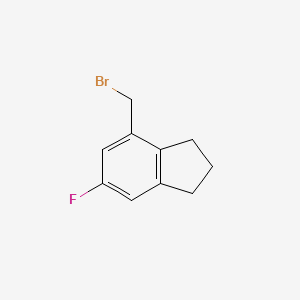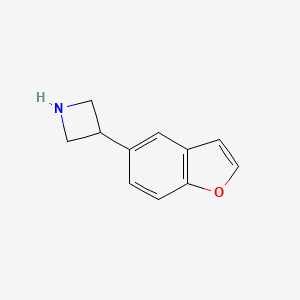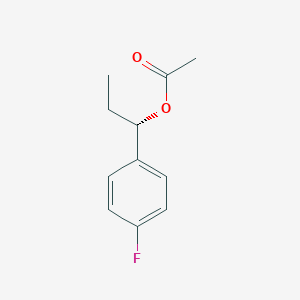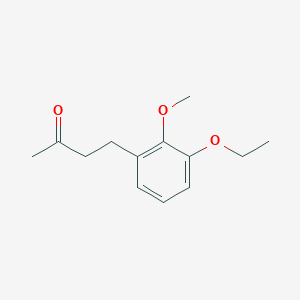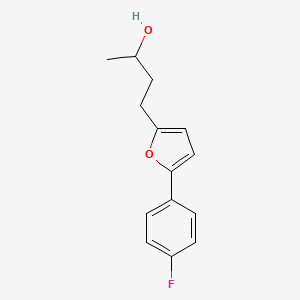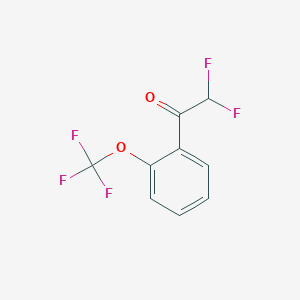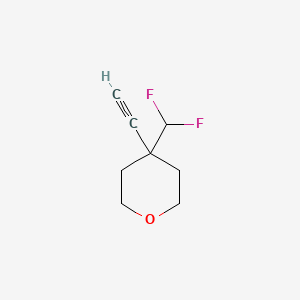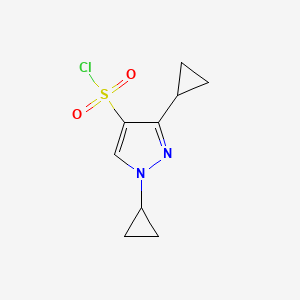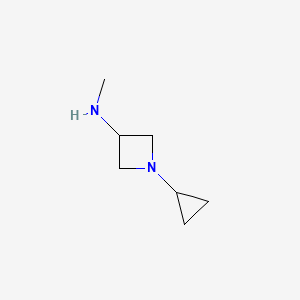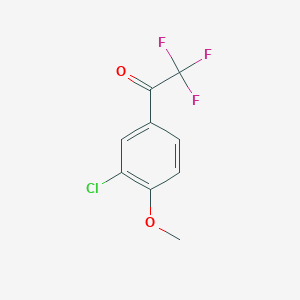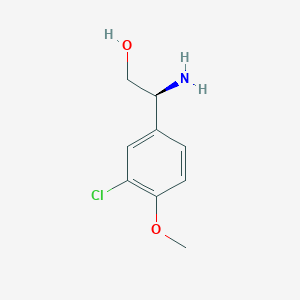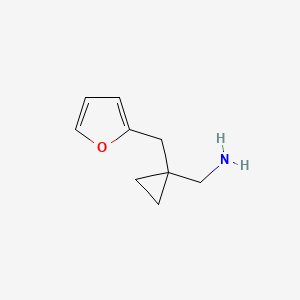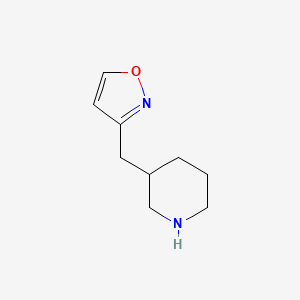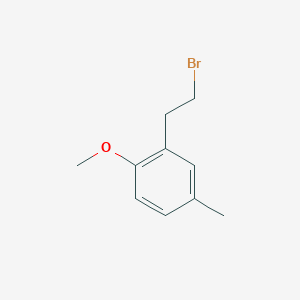
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a methoxy and a methyl group on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene may involve large-scale bromination reactions using bromine or hydrogen bromide in the presence of suitable catalysts. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of methoxyethyl derivatives.
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of ethyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial agents and β-peptidomimetics.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and active pharmaceutical ingredients.
Materials Science: It is utilized in the preparation of curable and reactive polymers due to the presence of reactive bromine.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the nature of the derivative formed and its target in the biological system .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: This compound is similar in structure but contains a dioxolane ring instead of a methoxy group.
2-Bromoethyl acrylate: This compound contains an acrylate group and is used in the synthesis of reactive polymers.
Uniqueness
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Propiedades
Número CAS |
33875-90-0 |
|---|---|
Fórmula molecular |
C10H13BrO |
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
WSZUCIDEJFPPHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


